molecular formula C6H5FN4OS B8294578 8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione

8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione

Cat. No.: B8294578
M. Wt: 200.20 g/mol
InChI Key: ACBQCWHLKBWLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2,5-dimethoxypyrimidine with hydrazine in methanol, followed by further reactions to introduce the fluorine and methoxy groups . Another approach utilizes microwave-mediated, catalyst-free synthesis in dry toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione involves the inhibition of key enzymes. For instance, in plants, it inhibits acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids . This inhibition leads to the disruption of protein synthesis and ultimately, plant death. In medicinal applications, it may inhibit specific enzymes or proteins involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methoxy groups contribute to its stability and reactivity, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H5FN4OS

Molecular Weight

200.20 g/mol

IUPAC Name

8-fluoro-5-methoxy-3H-[1,2,4]triazolo[1,5-c]pyrimidine-2-thione

InChI

InChI=1S/C6H5FN4OS/c1-12-6-8-2-3(7)4-9-5(13)10-11(4)6/h2H,1H3,(H,10,13)

InChI Key

ACBQCWHLKBWLOP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=NC(=S)NN21)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10.01 g (0.050 mol) of 8-fluoro-5-methoxy-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione in 8.6 g of methanol was prepared and cooled with an ice water bath. Sodium methoxide in methanol (32.4 g of 25 percent, 0.15 mol) was added under nitrogen with stirring and cooling. After 2.5 hours, 25.6 mL of ice cold 6.25N aqueous hydrochloric acid was added with stirring to the thick slurry obtained. The resulting mixture was diluted with a little water and the solids were recovered by vacuum filtration and dried under reduced pressure to obtain 8.26 g (83 percent of theory) of the title compound as a colorless powder. The compound melts at 155°-160° C. and then resolidifies and does not remelt up to 230° C.
Quantity
10.01 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32.4 g
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
25.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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